S-(3-Chloro-3-oxopropyl) Methanesulfonothioate
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Overview
Description
S-(3-Chloro-3-oxopropyl) Methanesulfonothioate: is a chemical compound derived from 2-Carboxyethyl Methanethiosulfonate. It reacts specifically and rapidly with thiols to form mixed disulfides. This compound is used to probe the structures of various receptor channels, including the acetylcholine receptor channel and the gamma-aminobutyric acid (GABA) receptor channel.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(3-Chloro-3-oxopropyl) Methanesulfonothioate is synthesized from 2-Carboxyethyl Methanethiosulfonate. The reaction involves the specific and rapid interaction with thiols to form mixed disulfides.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: S-(3-Chloro-3-oxopropyl) Methanesulfonothioate undergoes substitution reactions with thiols to form mixed disulfides.
Common Reagents and Conditions:
Thiols: The compound reacts specifically and rapidly with thiols.
Major Products Formed:
Mixed Disulfides: The primary product formed from the reaction with thiols is mixed disulfides.
Scientific Research Applications
Chemistry:
- Used to probe the structures of receptor channels, such as the acetylcholine receptor channel and the GABA receptor channel.
Biology:
- Employed in studies involving lactose permease.
Medicine:
- Potential applications in understanding receptor channel structures and functions, which could have implications for drug development.
Industry:
- Utilized in the production of various chemical products and research materials.
Mechanism of Action
Mechanism:
- S-(3-Chloro-3-oxopropyl) Methanesulfonothioate reacts with thiols to form mixed disulfides.
Molecular Targets and Pathways:
- Targets thiol groups in receptor channels and other proteins, leading to the formation of mixed disulfides.
Comparison with Similar Compounds
2-Carboxyethyl Methanethiosulfonate: The precursor to S-(3-Chloro-3-oxopropyl) Methanesulfonothioate.
Methyl Methanethiosulfonate: Another compound that reacts with thiols to form mixed disulfides.
Uniqueness:
- This compound is unique in its specific and rapid reaction with thiols, making it a valuable tool for probing receptor channel structures.
Properties
IUPAC Name |
3-methylsulfonylsulfanylpropanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3S2/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEIAQYTSIQBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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